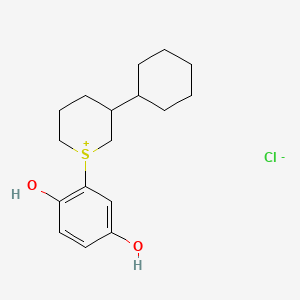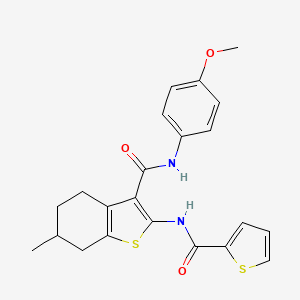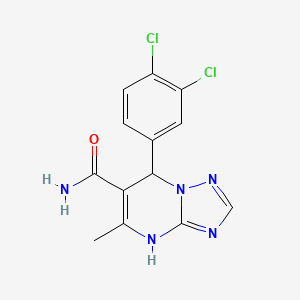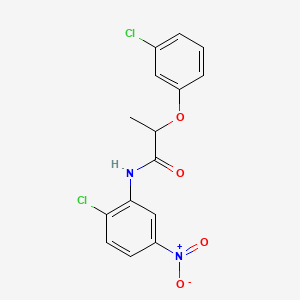
2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride is an organic compound that features a benzene ring substituted with a cyclohexylthian-1-ium group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride typically involves the following steps:
Formation of the Cyclohexylthian-1-ium Group: This can be achieved through the reaction of cyclohexylamine with sulfur to form cyclohexylthian-1-ium.
Substitution on the Benzene Ring: The cyclohexylthian-1-ium group is then introduced to the benzene ring through electrophilic aromatic substitution.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the cyclohexylthian-1-ium group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-cyclohexylated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroquinone: Another benzene derivative with hydroxyl groups, used in various industrial applications.
Uniqueness
2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride is unique due to the presence of the cyclohexylthian-1-ium group, which imparts distinct chemical and biological properties compared to other benzene derivatives.
Propriétés
IUPAC Name |
2-(3-cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2S.ClH/c18-15-8-9-16(19)17(11-15)20-10-4-7-14(12-20)13-5-2-1-3-6-13;/h8-9,11,13-14H,1-7,10,12H2,(H-,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQIGTASOXBHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC[S+](C2)C3=C(C=CC(=C3)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)

![5-chloro-N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5221805.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)

![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)


![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)
![2-[(3-Chlorophenyl)methyl-methylamino]-1-phenylethanol](/img/structure/B5221847.png)

